molecular formula C27H25N3O2 B2959668 8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866588-56-9

8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

Cat. No. B2959668
M. Wt: 423.516
InChI Key: HAFASMKGZJIFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of pyrazolo[4,3-c]quinoline derivatives1. It has a unique structural feature, including the presence of ethoxy, methoxy, and methylphenyl groups1.



Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods1. For example, compounds similar to this have been synthesized by reacting hydrazino-naphthyridine with chloroquinoline-carbaldehydes, followed by cyclization under microwave irradiation1. Regioselective synthesis techniques have also been employed to obtain specific isomers of pyrazoloquinolinones1.



Molecular Structure Analysis

Structural analyses of pyrazolo[4,3-c]quinoline derivatives reveal intricate molecular geometries and interactions1. Studies involving X-ray crystallography have provided insights into the supramolecular structures, demonstrating weak hydrogen bonding and π-π stacking interactions that contribute to the stability and packing of these molecules in the solid state1.



Chemical Reactions Analysis

The chemical reactivity of pyrazolo[4,3-c]quinoline derivatives is influenced by their unique structural features1. These compounds participate in various chemical reactions, such as cyclocondensation and regioselective acylation, which have been explored for synthesizing novel compounds with potential biological activities1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the presence of methoxy and methylphenyl groups influences its chemical reactivity1.


Scientific Research Applications

1. Supramolecular Aggregation and Molecular Frameworks

Studies on related dihydrobenzopyrazoloquinolines have shown that molecules can be linked into complex frameworks through hydrogen bonding and π-π interactions. These frameworks demonstrate the influence of substitution on the dimensionality of supramolecular aggregation, highlighting potential applications in the development of new materials with specific molecular architectures for nanotechnology and materials science (Portilla et al., 2005).

2. Antimicrobial Agents

Pyrazolo[3,4-d]pyrimidine derivatives, a class to which our compound is closely related, have been synthesized as potential antimicrobial agents. These compounds have demonstrated significant antibacterial and antifungal activities, suggesting their application in developing new treatments for infectious diseases (Holla et al., 2006).

3. Pharmaceutical Intermediates

The synthesis of octahydrobenzo[g]quinolines, which share a core structure with our compound, serves as important intermediates for pharmaceutically active compounds. The efficient, large-scale synthesis of these intermediates indicates their utility in pharmaceutical manufacturing, particularly for drugs with complex molecular structures (Bänziger et al., 2000).

4. ATM Kinase Inhibition for Cancer Therapy

Research on novel 3-quinoline carboxamides, closely related to our compound, has led to the discovery of potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors have potential applications in cancer therapy, particularly in enhancing the efficacy of treatments that induce DNA double-strand breaks (Degorce et al., 2016).

5. Heterocyclic Ortho-Quinones Synthesis

The L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones, involving benzopyrazoloquinoline derivatives, showcases a method for creating structurally complex molecules. This synthesis method has applications in organic chemistry and drug discovery, emphasizing atom economy and environmental friendliness (Rajesh et al., 2011).

Safety And Hazards

The specific safety and hazards related to this compound are not mentioned in the search results. However, it is noted that it is for research use only and not for human or veterinary use1.


properties

IUPAC Name

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(26(28-29-27)20-10-8-18(2)9-11-20)17-30(25)16-19-6-5-7-21(14-19)31-3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFASMKGZJIFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

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